(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(19-9-13-2-1-7-18-14(13)10-19)6-4-12-3-5-15-16(8-12)22-11-21-15/h1-8H,9-11H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEDFYYTTNCVDV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C=CC3=CC4=C(C=C3)OCO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1C(=O)/C=C/C3=CC4=C(C=C3)OCO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Compound Overview
This compound features two significant moieties: the benzodioxole and pyrrolopyridine structures. These components are known for their diverse pharmacological properties, making this compound a candidate for drug discovery and development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : Achieved through cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Synthesis of the Pyrrolopyridine Core : Involves the condensation of pyrrole and pyridine precursors.
- Final Coupling Reaction : The benzodioxole and pyrrolopyridine intermediates are coupled via a Knoevenagel condensation reaction using an aldehyde and a base such as piperidine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor , potentially modulating biochemical pathways that lead to therapeutic effects. For instance, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies on related pyrrolopyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activities. The minimum inhibitory concentration (MIC) values for these compounds can provide insights into their potential efficacy against bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological profiles of compounds structurally related to this compound:
Comparative Analysis
Compared to similar compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one and (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(quinolin-2-yl)prop-2-en-1-one, this compound exhibits unique properties due to its dual moiety structure. This structural diversity allows for a broader range of biological activities and chemical reactivity.
Comparison with Similar Compounds
Key Observations :
- The enone linker in the target compound distinguishes it from pyrazolo-pyrazinones (lacking α,β-unsaturation) and pyrazole derivatives (lacking fused bicyclic systems) .
Physicochemical Properties
Predicted properties (using analogous structures ):
The target’s higher logP vs. pyrazinones reflects the lipophilic benzo[d][1,3]dioxole group, which may improve membrane permeability but reduce aqueous solubility.
Crystallographic and Hydrogen-Bonding Profiles
- The target compound’s crystal structure (if resolved) likely exhibits intramolecular hydrogen bonds between the enone carbonyl and adjacent NH groups, stabilizing the E-configuration .
- In contrast, pyrazolo-pyrazinones form intermolecular H-bonds via lactam oxygen, influencing packing efficiency and melting points .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one?
- Methodology :
- Step 1 : Coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling between benzo[d][1,3]dioxol-5-yl and pyrrolo[3,4-b]pyridine derivatives. Solvents like toluene/ethanol mixtures are often employed under reflux (90–105°C) .
- Step 2 : Cyclization reactions under basic conditions (e.g., NaH or K₂CO₃) to form the pyrrolo-pyridine core .
- Step 3 : Purification via column chromatography (e.g., gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol to achieve >95% purity .
- Key Data :
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity Method |
|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, toluene/EtOH | 60–86% | Column chromatography |
| Cyclization | NaH, THF | 44–67% | Recrystallization |
Q. How is the structure of this compound confirmed experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed to verify proton environments and carbon frameworks. For example, the benzo[d][1,3]dioxole group shows characteristic singlet peaks for the methylenedioxy protons (δ ~5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight and fragmentation patterns. Expected [M+H]⁺ or [M+Na]⁺ ions must align with theoretical values .
- Infrared Spectroscopy (FTIR) : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches are validated .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for heterocycle formation, while ethanol/water mixtures improve Suzuki coupling efficiency .
- Catalyst Screening : Testing palladium complexes (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to balance cost and activity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like imine formation .
- Case Study : Optimizing cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives increased yields from 44% to 86% by adjusting solvent polarity and reaction time .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for pyrrolo-pyridine protons .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystals are obtainable .
Q. What are common impurities in the synthesis of this compound, and how are they addressed?
- Common Impurities :
- Unreacted starting materials (e.g., benzo[d][1,3]dioxol-5-yl precursors).
- Diastereomers from incomplete stereochemical control during cyclization .
- Mitigation Strategies :
- Chromatographic Separation : Use silica gel columns with gradient elution (e.g., 1:3 to 1:1 ethyl acetate/petroleum ether) .
- Recrystallization : Ethanol or methanol recrystallization removes polar byproducts .
Q. How should experimental designs for assessing biological activity address variability in results?
- Methodology :
- Sample Replication : Include triplicate measurements to account for biological variability .
- Control Groups : Use structurally similar inactive analogs to differentiate target-specific effects .
- Matrix Stabilization : Continuous cooling during assays prevents degradation of labile organic components .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Key Findings :
- Benzo[d][1,3]dioxole Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Pyrrolo-pyridine Core : Substitution at the 3-position with electron-withdrawing groups (e.g., Cl, Br) improves metabolic stability .
- Data Table :
| Substituent | Biological Activity (IC₅₀) | Notes |
|---|---|---|
| 4-Methoxyphenyl | 12.5 µM | Increased solubility |
| 4-Bromophenyl | 8.3 µM | Enhanced target binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
